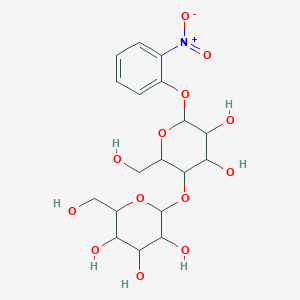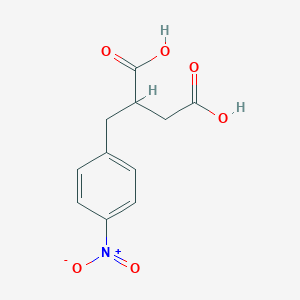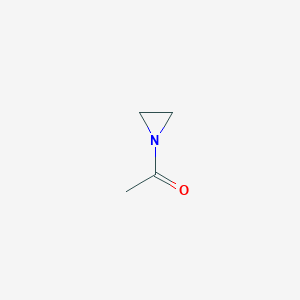
LC-SMCC
Übersicht
Beschreibung
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is a sulfhydryl and amino reactive heterobifunctional protein crosslinking reagent .
Physical And Chemical Properties Analysis
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate has a molecular formula of C22H29N3O7 and a molecular weight of 447.5 g/mol .Wissenschaftliche Forschungsanwendungen
Konjugation von Antikörpern mit Enzymen
LC-SMCC ist ein ideales Reagenz für die Enzymmarkierung von Antikörpern. Diese Anwendung ist entscheidend, um sowohl die Enzymaktivität als auch die Antikörperspezifität zu erhalten. Der Prozess beinhaltet eine zweistufige Reaktion, bei der der NHS-Ester von this compound zuerst mit dem Antikörper umgesetzt wird, gefolgt von der Konjugation des Sulfhydryl-haltigen Enzymmoleküls .
Herstellung von Maleimid-aktivierten Trägerproteinen
Die Verbindung wird verwendet, um Maleimid-aktivierte Trägerproteine zu erzeugen, die gegenüber Sulfhydrylgruppen reaktiv sind. Dies ist besonders nützlich für die Kopplung von Haptenen . Die NHS-Ester-Gruppe von this compound reagiert mit Lysinresten im Trägerprotein und wandelt diese in reaktive Maleimide um.
Erstellung von Biokonjugaten
This compound ermöglicht die Herstellung spezifischer Biokonjugate durch ein- oder zweistufige Vernetzungreaktionen. Diese Biokonjugate können in verschiedenen diagnostischen und therapeutischen Anwendungen verwendet werden, darunter Medikamententrägersysteme und molekulare Diagnostik .
Stabilitätsverbesserung von Maleimidgruppen
Die Cyclohexanbrücke in this compound verleiht der Maleimidgruppe zusätzliche Stabilität, was sie zu einem idealen Vernetzungsmittel für die Maleimidaktivierung von Proteinen macht. Diese Stabilität ist entscheidend für Anwendungen, die längere Zeiträume vor der Konjugation erfordern .
Vernetzungsmittel für die Proteinmodifikation
This compound dient als Vernetzungsmittel, das Amingruppen mit Sulfhydrylgruppen verbinden kann, wodurch stabile Amid- bzw. Thioetherbindungen gebildet werden. Diese Eigenschaft ist für die Proteinmodifikation und die Untersuchung von Protein-Protein-Interaktionen unerlässlich .
Arzneimittelentwicklung und zielgerichtete Therapie
Die Fähigkeit von this compound, stabile Konjugate zwischen Antikörpern und Medikamenten oder Toxinen zu bilden, macht es wertvoll für die Entwicklung von zielgerichteten Therapien. Diese Anwendung ist bedeutend im Bereich der Krebsforschung, wo die direkte Abgabe von Medikamenten an Tumorzellen eine entscheidende Strategie ist .
Wirkmechanismus
Target of Action
LC-SMCC, also known as (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate or N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, is a heterobifunctional crosslinker . Its primary targets are amine- and sulfhydryl-containing molecules . These targets play crucial roles in various biological processes, including protein synthesis and function.
Mode of Action
This compound interacts with its targets through its N-hydroxysuccinimide (NHS) ester and maleimide groups . The NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .
Pharmacokinetics
It’s important to note that this compound iswater-insoluble and needs to be dissolved first in DMF or DMSO . This property could impact its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of stable amide and thioether bonds with amine- and sulfhydryl-containing molecules, respectively . This can lead to changes in protein structure and function, potentially impacting various cellular processes.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The NHS ester group of this compound reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Vorteile Und Einschränkungen Für Laborexperimente
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate has several advantages for use in laboratory experiments. It is a highly reactive molecule that can form stable amide bonds with proteins and other molecules. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is not suitable for use in living organisms, as it is highly toxic.
Zukünftige Richtungen
There are a number of possible future directions for the use of N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate in scientific research. One potential application is the use of N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate to modify proteins for targeted drug delivery. This could allow for more precise delivery of drugs to specific cells or tissues. Additionally, N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate could be used to study the effects of small molecules on protein-protein interactions. Finally, N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate could be used to create more stable conjugates of proteins and other molecules, allowing for longer-term storage and study.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O7/c26-17-9-10-18(27)24(17)14-15-5-7-16(8-6-15)22(31)23-13-3-1-2-4-21(30)32-25-19(28)11-12-20(25)29/h9-10,15-16H,1-8,11-14H2,(H,23,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVODYOQUSEYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393705 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125559-00-4 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)










